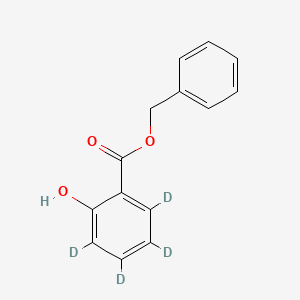

Benzyl Salicylate-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl Salicylate-d4 is a deuterium-labeled version of Benzyl Salicylate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the benzyl group, making it useful for tracing and quantitation in various analytical applications .

準備方法

Synthetic Routes and Reaction Conditions: Benzyl Salicylate-d4 can be synthesized by esterification of deuterated salicylic acid with deuterated benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or a supported catalyst like zinc oxide. The reaction is carried out at elevated temperatures, usually between 140°C and 200°C, for several hours .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of supported catalysts helps in achieving higher yields and easier separation of the product. The process also minimizes the production of inorganic salt wastewater, making it more environmentally friendly .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the benzyl group is oxidized to form benzaldehyde or benzoic acid.

Reduction: Reduction reactions can convert this compound to benzyl alcohol and salicylic acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, salicylic acid.

Substitution: Various substituted benzyl salicylates depending on the nucleophile used

科学的研究の応用

Benzyl Salicylate-d4 is widely used in scientific research due to its stable isotope labeling. It is used in:

Chemistry: As a tracer in reaction mechanisms and kinetic studies.

Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: In the development of new fragrances and UV filters for cosmetic products

作用機序

The mechanism of action of Benzyl Salicylate-d4 is similar to that of Benzyl Salicylate. It acts by inhibiting the activity of enzymes such as cyclooxygenase, which are involved in the formation of prostaglandins. This inhibition reduces inflammation, pain, and fever. The deuterium labeling does not significantly alter the mechanism but helps in tracing the compound in various studies .

類似化合物との比較

Benzyl Salicylate: The non-deuterated version, commonly used in cosmetics and fragrances.

Phenyl Salicylate: Another ester of salicylic acid, used as an analgesic and antiseptic.

Salicylic Acid: The parent compound, widely used in skincare products for its anti-inflammatory properties.

Uniqueness: Benzyl Salicylate-d4 is unique due to its deuterium labeling, which makes it particularly useful in scientific research for tracing and quantitation purposes. This labeling provides more accurate and reliable data in various analytical applications compared to its non-deuterated counterparts .

生物活性

Benzyl Salicylate-d4 is a deuterated derivative of benzyl salicylate, commonly used in fragrance formulations and as a potential therapeutic agent. This article explores its biological activities, particularly its anti-inflammatory properties, skin absorption characteristics, and safety profile based on various research findings.

Overview of this compound

Benzyl Salicylate (BSal) is an organic compound derived from salicylic acid and benzyl alcohol. Its deuterated form, this compound, is utilized in research to trace metabolic pathways due to the incorporation of deuterium, which enhances the stability and detectability of the compound in biological studies.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of Benzyl Salicylate. A significant investigation demonstrated that BSal effectively inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism involves:

- Inhibition of iNOS and COX-2 : BSal reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .

- NF-κB Pathway Modulation : BSal inhibited the phosphorylation of IκB kinase (IKKα/β) and prevented the degradation of IκBα, thereby blocking the activation of nuclear factor kappa B (NF-κB), a transcription factor that promotes inflammation .

Case Study: In Vitro Analysis

A detailed in vitro study assessed the effects of Benzyl Salicylate on LPS-induced inflammatory markers:

| Parameter | Control | Benzyl Salicylate Treatment |

|---|---|---|

| Nitric Oxide Production (µM) | 20 | 5 |

| iNOS Expression (Relative Units) | 1.0 | 0.3 |

| COX-2 Expression (Relative Units) | 1.0 | 0.2 |

This data indicates a substantial reduction in inflammatory markers upon treatment with Benzyl Salicylate, supporting its role as an anti-inflammatory agent .

Skin Absorption and Toxicokinetics

The dermal absorption of Benzyl Salicylate has been evaluated through various studies, indicating that it penetrates human skin effectively but at relatively low levels:

- In Vitro Absorption Studies : The total dermal penetration was reported to be approximately 9.1% of the applied dose in human skin models .

- Safety Profile : Acute toxicity studies have shown low toxicity levels for Benzyl Salicylate, with an LD50 indicating a safe profile for cosmetic applications . Furthermore, genotoxicity tests revealed no mutagenic effects across various concentrations tested .

Safety Assessments and Regulatory Insights

The safety profile of Benzyl Salicylate has been assessed using both traditional methods and next-generation risk assessment approaches:

- Traditional Risk Assessment : Identified salicylic acid as a primary toxic driver with margins of internal exposure suggesting safety for cosmetic use at concentrations up to 0.5% .

- Next-Generation Risk Assessment : Employed non-animal testing methodologies to evaluate systemic toxicity, concluding that daily applications at specified concentrations are safe for human use .

特性

IUPAC Name |

benzyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2/i4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTQGTTXIYCGGC-DOGSKSIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。